molecular formula C6H4Br2FN B2474165 3-Bromo-2-(bromomethyl)-6-fluoropyridine CAS No. 643762-61-2

3-Bromo-2-(bromomethyl)-6-fluoropyridine

Cat. No.: B2474165
CAS No.: 643762-61-2
M. Wt: 268.911
InChI Key: OUDZJPMBBZRKCP-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-fluoropyridine typically involves the bromination of 2-(bromomethyl)-6-fluoropyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)-6-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-6-fluoropyridine derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted pyridines with various functional groups.
  • Pyridine N-oxides.
  • Reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-6-fluoropyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

  • 3-Bromo-2-(bromomethyl)pyridine
  • 2-(Bromomethyl)-6-fluoropyridine
  • 3-Fluoro-2-(bromomethyl)pyridine

Comparison:

    3-Bromo-2-(bromomethyl)-6-fluoropyridine: is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and specificity in chemical reactions.

    3-Bromo-2-(bromomethyl)pyridine: lacks the fluorine atom, making it less reactive in certain substitution reactions.

    2-(Bromomethyl)-6-fluoropyridine: has only one bromine atom, reducing its versatility in multi-step synthesis.

    3-Fluoro-2-(bromomethyl)pyridine: has a different substitution pattern, affecting its chemical properties and reactivity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDZJPMBBZRKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-6-fluoro-2-methyl-pyridine (1.9 g, 10.0 mmol, 1.0 equiv) in CCl4 (40 mL) was added N-bromo-succinimide (2.14 g, 12.0 mmol, 1.2 equiv) followed by 2,2′-azobis(2-methylpropionitrile) (0.16 g, 1.0 mmol, 0.1 equiv). The mixture was heated at reflux for 16 h, then left to stand at ambient temperature for 24 h. Water (100 mL) was added and the product was extracted with dichloromethane. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to afford 3-bromo-2-bromomethyl-6-fluoro-pyridine (2.7 g) which was used without further purification. 1H NMR (400 MHz, CDCl3): 7.94 (1H, m), 7.84 (1H, m), 4.62 (2H, s).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three

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